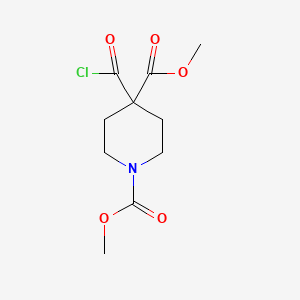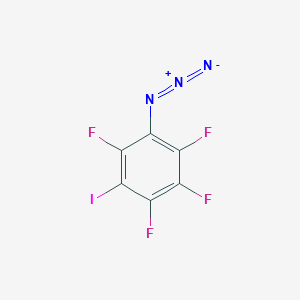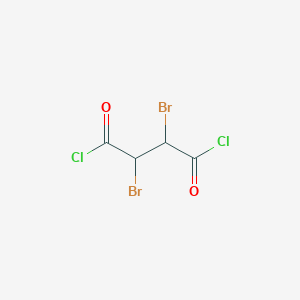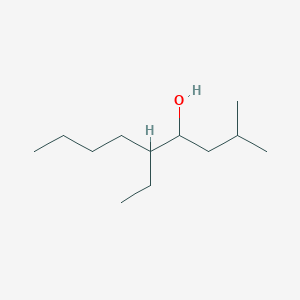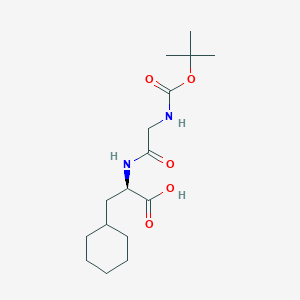
N-(tert-butoxycarbonyl)glycyl-3-cyclohexyl-D-alanine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(tert-butoxycarbonyl)glycyl-3-cyclohexyl-D-alanine is a compound that features a tert-butoxycarbonyl (Boc) protecting group attached to a glycine residue, which is further linked to a 3-cyclohexyl-D-alanine moiety. This compound is often used in peptide synthesis and organic chemistry due to its stability and ease of deprotection.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(tert-butoxycarbonyl)glycyl-3-cyclohexyl-D-alanine typically involves the protection of the amino group of glycine with a Boc group. This is achieved by reacting glycine with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The protected glycine is then coupled with 3-cyclohexyl-D-alanine using standard peptide coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) or N-ethyl-N’-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst like 1-hydroxybenzotriazole (HOBt).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Flow microreactor systems have been developed to introduce the tert-butoxycarbonyl group efficiently and sustainably . These systems offer better control over reaction conditions and can be scaled up for industrial applications.
Chemical Reactions Analysis
Types of Reactions
N-(tert-butoxycarbonyl)glycyl-3-cyclohexyl-D-alanine undergoes various chemical reactions, including:
Deprotection: Removal of the Boc group using strong acids like trifluoroacetic acid (TFA) or hydrochloric acid in organic solvents.
Coupling Reactions: Formation of peptide bonds with other amino acids or peptides using coupling reagents like DCC or EDC.
Common Reagents and Conditions
Deprotection: TFA in dichloromethane or HCl in methanol.
Major Products Formed
Deprotection: Glycyl-3-cyclohexyl-D-alanine.
Coupling: Peptides containing the glycyl-3-cyclohexyl-D-alanine residue.
Scientific Research Applications
N-(tert-butoxycarbonyl)glycyl-3-cyclohexyl-D-alanine is widely used in scientific research, particularly in:
Chemistry: As a building block in peptide synthesis and as a protected amino acid in organic synthesis.
Biology: In the study of peptide-based drugs and protein interactions.
Medicine: As a precursor in the synthesis of peptide-based therapeutics.
Industry: In the production of peptides and peptide-based materials for various applications.
Mechanism of Action
The mechanism of action of N-(tert-butoxycarbonyl)glycyl-3-cyclohexyl-D-alanine primarily involves its role as a protected amino acid in peptide synthesis. The Boc group protects the amino group during chemical reactions, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in peptide bond formation, allowing the synthesis of complex peptides and proteins .
Comparison with Similar Compounds
Similar Compounds
N-(tert-butoxycarbonyl)-L-alanine: Another Boc-protected amino acid used in peptide synthesis.
N-(tert-butoxycarbonyl)-glycine: A simpler Boc-protected amino acid used as a building block in organic synthesis.
Uniqueness
N-(tert-butoxycarbonyl)glycyl-3-cyclohexyl-D-alanine is unique due to the presence of both a Boc-protected glycine and a 3-cyclohexyl-D-alanine residue. This combination allows for the synthesis of peptides with specific structural and functional properties, making it valuable in the development of peptide-based drugs and materials .
Properties
CAS No. |
917577-73-2 |
|---|---|
Molecular Formula |
C16H28N2O5 |
Molecular Weight |
328.40 g/mol |
IUPAC Name |
(2R)-3-cyclohexyl-2-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]acetyl]amino]propanoic acid |
InChI |
InChI=1S/C16H28N2O5/c1-16(2,3)23-15(22)17-10-13(19)18-12(14(20)21)9-11-7-5-4-6-8-11/h11-12H,4-10H2,1-3H3,(H,17,22)(H,18,19)(H,20,21)/t12-/m1/s1 |
InChI Key |
VKFCRMKFRXPJAV-GFCCVEGCSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)NCC(=O)N[C@H](CC1CCCCC1)C(=O)O |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(=O)NC(CC1CCCCC1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-{[(10-Bromodecyl)oxy]methyl}-1-methylcyclobutane](/img/structure/B14202903.png)
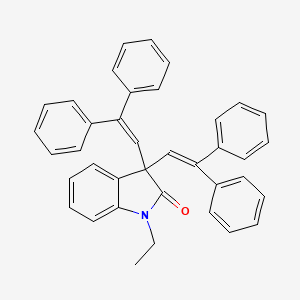

![N-({6-[3-(Trifluoromethoxy)phenyl]pyridin-2-yl}methyl)butanamide](/img/structure/B14202936.png)
![2-Pyrrolidinemethanol, 1-[(4-methylphenyl)sulfonyl]-5-phenyl-, (2S,5R)-](/img/structure/B14202950.png)
![N-Acetyl-N-{2-[bis(carboxymethyl)amino]ethyl}glycine](/img/structure/B14202963.png)
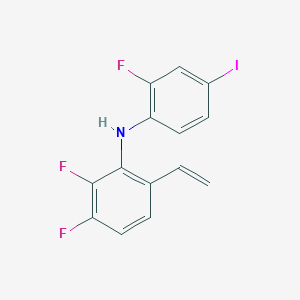
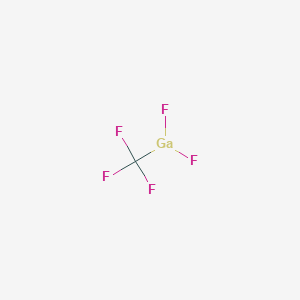
![2-[(4-Hydroxy-3-methylphenyl)methyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14202996.png)
![Methyl 14-[4-(4-methylbenzoyl)phenyl]tetradecanoate](/img/structure/B14202997.png)
